molecular formula C16H22Cl2N2O2 B5473158 Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate

Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate

Cat. No.: B5473158
M. Wt: 345.3 g/mol
InChI Key: HDGMWIINWWJHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2,4-dichlorophenyl group

Preparation Methods

The synthesis of Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate typically involves the reaction of 2,4-dichlorophenyl ethylamine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to achieve the desired transformations .

Scientific Research Applications

Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}piperidine-1-carboxylate: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.

    Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate: This compound contains a hydrazono group instead of the ethylamino group, leading to different chemical properties and applications

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(2,4-dichlorophenyl)ethylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-2-22-16(21)20-9-6-14(7-10-20)19-8-5-12-3-4-13(17)11-15(12)18/h3-4,11,14,19H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGMWIINWWJHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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